N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Description
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a chloro-substituted imidazo[1,2-a]pyridine core with a propanamide group, making it a unique entity in medicinal chemistry.
Properties
Molecular Formula |
C17H16ClN3O |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-3-15(22)20-17-16(12-6-4-11(2)5-7-12)19-14-9-8-13(18)10-21(14)17/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
BYJKSUUONLXDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields a variety of substituted imidazo[1,2-a]pyridines. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide, as promising antiviral agents. Research indicates that compounds within this class can inhibit various viruses by targeting specific viral proteins or pathways. For instance, modifications in the imidazo[1,2-a]pyridine framework have shown efficacy against HIV and other viral infections through mechanisms such as reverse transcriptase inhibition and interference with viral replication processes .
Cancer Treatment
The compound's structure suggests potential activity against certain cancer types. Imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit tumor growth by targeting kinases involved in cell proliferation and survival. For example, compounds that selectively inhibit Mer tyrosine kinase (MerTK) have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells .
Anti-inflammatory Properties
There is emerging evidence that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to γ-aminobutyric acid (GABA) receptors in the central nervous system, similar to other imidazo[1,2-a]pyridine compounds like zolpidem . This binding can modulate neurotransmitter activity, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia by binding to GABA receptors.
Alpidem: Investigated for its anxiolytic properties.
Other Imidazo[1,2-a]pyridine Derivatives: Studied for their broad spectrum of biological activities.
Uniqueness
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chloro and propanamide groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development .
Biological Activity
Overview
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific receptors within the central nervous system (CNS). The following sections provide a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The primary biological target for this compound is the ω1-subtype of receptors in the CNS. Binding to these receptors can lead to sedative effects, making the compound a candidate for treating conditions such as insomnia and anxiety disorders.
Binding Affinity
The compound selectively binds to the ω1-subtype of receptors, which are implicated in various neurological functions. The binding affinity and selectivity for these receptors suggest potential therapeutic benefits in modulating CNS activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Sedative Effects : The compound's interaction with ω1 receptors may produce sedative effects, which can be beneficial in treating sleep disorders.
- Anxiolytic Properties : Preliminary studies suggest that this compound could have anxiolytic effects, helping alleviate anxiety symptoms.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups.
- In Vitro Assays : Cell-based assays have shown that the compound can modulate neurotransmitter release and receptor activity, supporting its potential role as a CNS depressant.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the chloro and methyl substituents on the phenyl ring for enhancing biological activity. Variations in these groups can significantly affect binding affinity and pharmacological outcomes .
Data Table: Biological Activity Summary
Q & A
Q. Key findings :
- Chloro substituent : Enhances lipophilicity (LogP ~5.5) and membrane penetration .
- 4-Methylphenyl group : Improves π-π stacking with aromatic residues in target proteins .
- Propanamide chain : Length and flexibility affect binding entropy; shorter chains may reduce potency .
Methodology : Synthesize analogs (e.g., replacing Cl with F or varying methyl positions) and correlate changes in MICs/IC₅₀s with computational descriptors (e.g., Hammett σ) .
Basic: How is the stability of this compound assessed under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine melting/decomposition points .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Advanced: How can conflicting bioactivity data between studies be resolved?
Answer:
- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size/media .
- Control compounds : Include internal standards (e.g., fluconazole for antifungal assays) to normalize inter-lab differences .
- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies, adjusting for covariates like solvent (DMSO vs. water) .
Basic: What computational tools are used to model the compound’s physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
